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molecular formula C16H15BrO3 B8300029 Benzyl 5-bromomethyl-2-methoxybenzoate

Benzyl 5-bromomethyl-2-methoxybenzoate

Cat. No. B8300029
M. Wt: 335.19 g/mol
InChI Key: KHBQVZCLLVNSHI-UHFFFAOYSA-N
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Patent
US06506797B1

Procedure details

Benzyl 5-hydroxymethyl-2-methoxybenzoate (Patent Application No. Hei 11-162235) (15.5 g, 56.9 mmol) and 300 ml of dehydrated ether were mixed and phosphorus tribromide (2.0 ml, 21.1 mmol) was added dropwise under stirring and cooling with ice, which was further stirred for 1 hour. Ice water was added to the reaction mixture and ether layer was separated. The ether layer was washed with water, saturated sodium hydrogencarbonate and brine in sequence, then dried over anhydrous sodium sulfate and concentrated. The crystals obtained were recrystallized from diisopropyl ether to obtain 12.7 g (66%) of the aimed compound as colorless prisms.
Name
Benzyl 5-hydroxymethyl-2-methoxybenzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([O:19][CH3:20])=[C:7]([CH:18]=1)[C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9].P(Br)(Br)[Br:22]>CCOCC>[Br:22][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([O:19][CH3:20])=[C:7]([CH:18]=1)[C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9]

Inputs

Step One
Name
Benzyl 5-hydroxymethyl-2-methoxybenzoate
Quantity
15.5 g
Type
reactant
Smiles
OCC=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice, which
STIRRING
Type
STIRRING
Details
was further stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
The ether layer was washed with water, saturated sodium hydrogencarbonate and brine in sequence
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crystals obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 179.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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